molecular formula C14H12O4 B14657000 3-Acetyl-4-hydroxynaphthalen-1-yl acetate CAS No. 40420-47-1

3-Acetyl-4-hydroxynaphthalen-1-yl acetate

Cat. No.: B14657000
CAS No.: 40420-47-1
M. Wt: 244.24 g/mol
InChI Key: IYBFPDUFVLWLIA-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxynaphthalen-1-yl acetate is an organic compound with the molecular formula C14H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both acetyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxynaphthalen-1-yl acetate typically involves the acetylation of 1,4-dihydroxynaphthalene. One common method includes dissolving 1,4-diacetoxynaphthalene in a boron trifluoride acetic acid complex and heating it under reflux conditions . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxynaphthalen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a quinone derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride or acetyl chloride can be used for acetylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Acetyl-4-hydroxynaphthalen-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-hydroxynaphthalen-1-yl acetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4-acetoxy-naphthol
  • 1-(4-Acetoxy-1-hydroxy-2naphthyl)-ethanone
  • 4-Acetoxy-2-acetyl-1-naphthol

Uniqueness

3-Acetyl-4-hydroxynaphthalen-1-yl acetate is unique due to its specific functional groups and their positions on the naphthalene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

40420-47-1

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(3-acetyl-4-hydroxynaphthalen-1-yl) acetate

InChI

InChI=1S/C14H12O4/c1-8(15)12-7-13(18-9(2)16)10-5-3-4-6-11(10)14(12)17/h3-7,17H,1-2H3

InChI Key

IYBFPDUFVLWLIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC(=O)C)O

Origin of Product

United States

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